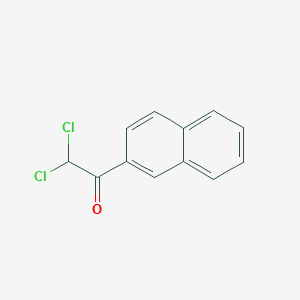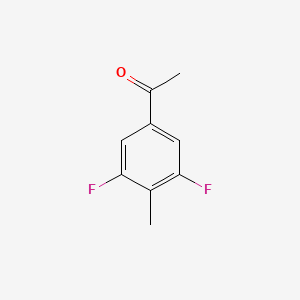
Ethanone, 2,2-dichloro-1-(2-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- is a chemical compound with the molecular formula C12H8Cl2O It is characterized by the presence of a naphthalene ring substituted with a dichloroethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- typically involves the chlorination of 2-acetonaphthone. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- follows similar principles as the laboratory synthesis but is optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control systems to ensure consistent product quality and high throughput.
化学反应分析
Types of Reactions
Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethanone group to a simpler ethanone or alcohol group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or simpler ketones. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.
科学研究应用
Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
作用机制
The mechanism by which Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2-Acetonaphthone: A related compound with a similar structure but without the chlorine atoms.
2,2-Dichloro-1-(naphthalen-1-yl)ethanone: Another similar compound with slight variations in the position of the naphthalene ring substitution.
Uniqueness
Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- is unique due to the presence of both the naphthalene ring and the dichloroethanone group, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
属性
CAS 编号 |
91395-22-1 |
|---|---|
分子式 |
C12H8Cl2O |
分子量 |
239.09 g/mol |
IUPAC 名称 |
2,2-dichloro-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C12H8Cl2O/c13-12(14)11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H |
InChI 键 |
SNVVFVIHKWYYOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[{(2E)-2-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14150342.png)
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium](/img/structure/B14150351.png)

![2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14150367.png)
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide](/img/structure/B14150372.png)


![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)


![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)



